2-Nitro-3-phenylprop-2-enoic acid
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Overview
Description
2-Nitro-3-phenylprop-2-enoic acid is an organic compound with the molecular formula C9H7NO4 It is a derivative of cinnamic acid, characterized by the presence of a nitro group (-NO2) attached to the second carbon of the propenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Nitro-3-phenylprop-2-enoic acid can be synthesized through several methods. One common approach involves the nitration of cinnamic acid derivatives. The Baylis-Hillman reaction is another method, where activated vinyl compounds are coupled with electrophiles under the catalytic influence of a tertiary amine . This reaction produces adducts that can be further transformed into this compound.
Industrial Production Methods
Industrial production of this compound often involves the nitration of cinnamic acid or its derivatives using nitric acid or other nitrating agents. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-3-phenylprop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted nitro compounds, and various intermediates that can be further transformed into other useful compounds.
Scientific Research Applications
2-Nitro-3-phenylprop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Nitro-3-phenylprop-2-enoic acid involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form reactive intermediates is a key aspect of its mechanism of action.
Comparison with Similar Compounds
2-Nitro-3-phenylprop-2-enoic acid can be compared with other similar compounds, such as cinnamic acid and its derivatives. While cinnamic acid is a simple phenylpropanoic acid, the presence of the nitro group in this compound imparts unique chemical properties, such as increased reactivity and potential biological activities. Similar compounds include:
Cinnamic acid: A parent compound with a phenyl group attached to a propenoic acid chain.
Nitrobenzene: A simple aromatic nitro compound with different reactivity and applications.
Phenylacrylic acid: Another derivative of cinnamic acid with distinct chemical properties.
Properties
IUPAC Name |
2-nitro-3-phenylprop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-6H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLNDCLPPGIRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80711985 |
Source
|
Record name | 2-Nitro-3-phenylprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80711985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53298-57-0 |
Source
|
Record name | 2-Nitro-3-phenylprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80711985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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